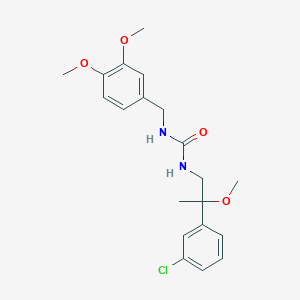

![molecular formula C11H13NO4 B3003141 Ethyl 4-[(methoxycarbonyl)amino]benzoate CAS No. 187741-67-9](/img/structure/B3003141.png)

Ethyl 4-[(methoxycarbonyl)amino]benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-[(methoxycarbonyl)amino]benzoate is a chemical compound that has been the subject of various research studies due to its potential applications in different fields, including its role as an intermediate in pharmaceutical synthesis and as an anti-juvenile hormone agent in entomology.

Synthesis Analysis

The synthesis of related compounds has been described in several studies. For instance, ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, a compound with anti-juvenile hormone activity, was prepared through a series of chemical reactions that highlighted the importance of the 4-ethoxycarbonyl group on the benzene ring for its biological activity . Similarly, ethyl 4-(2-aryloxyhexyloxy)benzoates were synthesized and tested for their ability to induce metamorphosis in silkworm larvae, with the ethoxycarbonyl group being essential for activity . These studies demonstrate the significance of the ethoxycarbonyl moiety in the biological activity of these compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. For example, the crystal structure of 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester was solved using X-ray diffraction, revealing a triclinic space group and strong hydrogen bonding forming dimeric rings . Theoretical calculations, including density functional theory and Hartree–Fock methods, were also performed to understand the energy minimization and molecular interactions within the crystal .

Chemical Reactions Analysis

The reactivity of ethyl 4-[(methoxycarbonyl)amino]benzoate derivatives has been explored in various studies. For instance, the synthesis of 4-amino-2-methoxy-5-ethylthio benzoic acid involved reactions such as methylation, thiocyanation, hydrolysis, and ethylation, with the final product being confirmed by spectroscopic methods . Another study described the synthesis of ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate, which could be further reacted with heterocyclic amines to produce various heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-[(methoxycarbonyl)amino]benzoate derivatives have been characterized in several studies. For example, the spectroscopic and theoretical studies of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate provided insights into the vibrational spectra and molecular orbital energies, which are crucial for understanding the stability and reactivity of the compound . The structure of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was also determined, revealing intramolecular and intermolecular hydrogen bonding that influences the compound's properties .

科学的研究の応用

1. Electro-Optical Applications

- Application Summary : Ethyl 4-amino benzoate has potential applications in electro-optics. It is used in the growth of bulk size crystals which are candidates for electro-optical applications .

- Methods of Application : The crystal was grown using an indigenously developed single zone transparent resistive furnace due to difficulties involved in its growth via a solution growth technique .

- Results or Outcomes : The grown crystal was found to possess reasonably good transmittance over the visible spectrum. The optical band gap was also evaluated using Tauc’s plot. Furthermore, the laser damage threshold value was calculated using a Nd:YAG laser .

2. Nonlinear Optical Properties

- Application Summary : A novel azo compound derived from ethyl-4-amino benzoate has been synthesized and its nonlinear optical properties have been investigated .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The specific results or outcomes were not detailed in the source .

Safety And Hazards

特性

IUPAC Name |

ethyl 4-(methoxycarbonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-3-16-10(13)8-4-6-9(7-5-8)12-11(14)15-2/h4-7H,3H2,1-2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKAZNAZWOASSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[(methoxycarbonyl)amino]benzoate | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylpropanamide](/img/structure/B3003060.png)

![N-(2,3-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3003063.png)

![6-(2-methoxyethyl)-2-((3-(trifluoromethyl)benzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3003064.png)

![1-[(3-nitro-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B3003066.png)

![8-Azaspiro[4.5]decan-7-one](/img/structure/B3003068.png)

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B3003070.png)

![5-[1-(3,4-Diethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B3003072.png)

![2-methoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B3003074.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3003076.png)

![5-(1,2-dithiolan-3-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pentanamide](/img/structure/B3003079.png)